Kingianoside K
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Overview
Description
Kingianoside K is a steroidal saponin isolated from the rhizomes of Polygonatum kingianum, a plant belonging to the Asparagaceae family . This compound is part of a larger group of saponins known for their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kingianoside K is typically isolated from the processed rhizomes of Polygonatum kingianum through a series of chromatographic techniques . The isolation process involves macroporous resin, silica gel, and octadecyl silica (ODS) column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Kingianoside K undergoes various chemical reactions, including hydrolysis and oxidation . Hydrolysis of this compound can yield its aglycone and sugar components . Oxidation reactions can modify the steroidal backbone, potentially altering its biological activity .
Common Reagents and Conditions
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid are commonly employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
Hydrolysis: Yields aglycone and sugar moieties.
Oxidation: Produces oxidized derivatives of the steroidal backbone.
Scientific Research Applications
Kingianoside K has been extensively studied for its potential therapeutic applications . Some of the key areas of research include:
Mechanism of Action
Kingianoside K exerts its effects through various molecular targets and pathways . It has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating its anti-inflammatory properties . The compound interacts with key signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response .
Comparison with Similar Compounds
Kingianoside K is part of a family of steroidal saponins, including Kingianoside A, Kingianoside B, and Kingianoside G . These compounds share similar structural features but differ in their sugar moieties and specific biological activities . This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological properties .
List of Similar Compounds
- Kingianoside A
- Kingianoside B
- Kingianoside G
- Kingianoside H
- Kingianoside I
Properties
Molecular Formula |
C44H68O17 |
---|---|
Molecular Weight |
869.0 g/mol |
IUPAC Name |
(4S,5'R,6R,7S,9S,13R,16S)-16-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one |
InChI |
InChI=1S/C44H68O17/c1-18-6-11-44(54-17-18)19(2)30-26(61-44)14-24-29-23(8-10-43(24,30)5)42(4)9-7-22(12-21(42)13-25(29)47)56-41-38(60-39-35(52)33(50)31(48)20(3)55-39)36(53)37(28(16-46)58-41)59-40-34(51)32(49)27(15-45)57-40/h13,18-20,22-24,26-41,45-46,48-53H,6-12,14-17H2,1-5H3/t18-,19+,20+,22+,23?,24?,26+,27+,28-,29?,30?,31+,32+,33-,34-,35-,36+,37-,38-,39+,40+,41-,42+,43+,44-/m1/s1 |
InChI Key |
BSGKCEAVSSADJL-WHNASVBTSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H](C3[C@@H](O2)CC4[C@@]3(CCC5C4C(=O)C=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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